Gadolinium chloride(GdCl3), hydrate (8CI,9CI)

Overview

Description

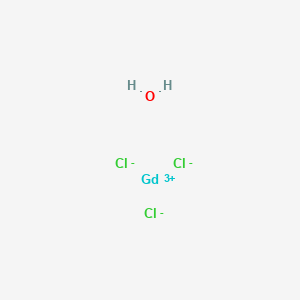

Gadolinium chloride (GdCl3), hydrate (8CI, 9CI) is a chemical compound used in a variety of applications, including medical imaging, laboratory research, and industrial processes. This compound is composed of gadolinium, a rare earth metal, and chloride ions. It is a white crystalline solid that is soluble in water and other polar solvents. Its hydrate form, 8CI and 9CI, is commonly used in research and laboratory experiments.

Scientific Research Applications

Environmental Impact and Ecotoxicology

Research has highlighted the environmental and ecotoxicological implications of gadolinium, especially due to its use in gadolinium-based contrast agents (GBCAs) for MRI. These substances, despite being considered safe for medical use, have been found to accumulate in natural water bodies, sediments, and organisms, raising concerns about their long-term ecological impacts. Studies emphasize the need for detailed investigations into the environmental fate of gadolinium, its accumulation processes, and potential ecotoxicological effects on aquatic ecosystems (Rogowska et al., 2018), (Trapasso et al., 2021).

Medical and Diagnostic Applications

Gadolinium chloride hydrate plays a crucial role in enhancing the contrast of images in MRI procedures. Its ability to improve diagnostic accuracy has made it indispensable in medical imaging, particularly for the central nervous system, liver, kidneys, and breast. However, concerns about gadolinium accumulation in patients, especially those with multiple sclerosis undergoing regular MRI scans, have spurred research into alternative methods and technologies to minimize gadolinium retention (Athavale, 2021).

Material Science and Engineering

In the field of materials science, gadolinium has been explored for its potential in enhancing the properties of corrosion-resistant steels, particularly for applications related to nuclear safety. The incorporation of gadolinium into alloys has been shown to improve neutron absorption properties, which is critical for the management and disposal of spent nuclear fuel. This suggests a significant interest in utilizing gadolinium-containing materials for advanced neutron absorber designs, storage facilities, and transportation containers for nuclear applications (Degtyarev et al., 2022).

Nanotechnology and Cancer Imaging

Gadolinium-based nanomaterials have emerged as promising agents for cancer imaging, leveraging the paramagnetic properties of gadolinium for magnetic resonance and computed tomography imaging. These nanocomposites, engineered for multi-modal imaging and therapeutic delivery, highlight the potential of gadolinium hybrids in accurately delineating cancerous tissue and monitoring the efficacy of treatment strategies (Zeng et al., 2020).

Safety and Hazards

Future Directions

Gadolinium (III) chloride hexahydrate can be used as a metal precursor in applications such as dual mode MRI contrasting agents . It is widely used as a dopant/precursor to enhance the optical and magnetic properties of various materials used in MRI contrast agents, electronic devices, and phosphors .

Mechanism of Action

Target of Action

Gadolinium chloride (GdCl3) primarily targets the Calcium-Sensing Receptor (CaSR) . The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body. It is widely expressed in various tissues, including the parathyroid gland and kidneys .

Mode of Action

Gadolinium chloride acts as an agonist of the CaSR . By binding to this receptor, it can modulate the receptor’s activity, leading to a series of intracellular events .

Biochemical Pathways

Upon activation of the CaSR by gadolinium chloride, there is an increase in the phosphorylation of ERK1/2, a key player in the MAPK signaling pathway . This leads to the activation of caspase-3, an enzyme that plays a vital role in programmed cell death or apoptosis .

Pharmacokinetics

As a metal precursor, it is used in applications such as dual-mode mri contrasting agents , suggesting that it may have good bioavailability.

Result of Action

The activation of caspase-3 by gadolinium chloride leads to apoptosis, or programmed cell death . This can result in the reduction of Bcl-2 expression, a protein that inhibits cell death, and an increase in Bax expression, a protein that promotes cell death .

Biochemical Analysis

Biochemical Properties

Gadolinium Chloride(GdCl3), hydrate (8CI,9CI) is known to interact with certain biomolecules. It is a specific calcium-sensing receptor (CaSR) agonist . This means it can bind to the CaSR and activate it, leading to various biochemical reactions .

Cellular Effects

Gadolinium Chloride(GdCl3), hydrate (8CI,9CI) has been shown to have significant effects on cells. For instance, it has been used as a macrophage inhibitor, inhibiting the specialized liver macrophages, Kupffer cells that line the walls of the sinusoids .

Molecular Mechanism

The molecular mechanism of Gadolinium Chloride(GdCl3), hydrate (8CI,9CI) involves its interaction with the calcium-sensing receptor (CaSR). By acting as an agonist for this receptor, it can influence various cellular processes .

Properties

IUPAC Name |

gadolinium(3+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCBXHAHBCOMV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3GdH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941148 | |

| Record name | Gadolinium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-84-5, 19423-81-5 | |

| Record name | Gadolinium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium chloride (GdCl3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019423815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)

![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)